Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II)
Description
Properties
CAS No. |
12083-92-0 |
|---|---|
Molecular Formula |
C10H12Cl2Pt |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
dichloroplatinum;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2 |
InChI Key |
WGIHWYYQPYXMJF-UHFFFAOYSA-L |
SMILES |
C1C2C=[C-]C1C3C2C=C[CH-]3.Cl[Pt+2]Cl |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route
The most widely documented method for synthesizing dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) involves the reaction of platinum(II) chloride (PtCl₂) with dicyclopentadiene (C₁₀H₁₂) in a non-aqueous solvent under inert atmospheric conditions. The reaction proceeds via ligand substitution, where the cyclopentadienyl groups displace chloride ions from the platinum center. A typical procedure includes:
-
Dissolving platinum(II) chloride in anhydrous dichloromethane.
-
Adding dicyclopentadiene dropwise under nitrogen or argon gas.
-
Refluxing the mixture at 40–50°C for 12–24 hours to ensure complete ligand coordination.
The product is isolated through vacuum filtration or crystallization, yielding a pale yellow powder. Stoichiometric ratios of 1:2 (PtCl₂ to dicyclopentadiene) are critical to avoid side products such as monocyclopentadienyl complexes.
Alternative Methods
While the primary route dominates literature, two alternative approaches have been explored:
-
Metathesis Reactions : Substituting platinum precursors like potassium tetrachloroplatinate(II) (K₂PtCl₄) with cyclopentadienyl Grignard reagents (C₅H₅MgBr). This method avoids halogenated solvents but requires stringent moisture control.
-
Electrochemical Synthesis : Applying a potential to a platinum electrode in a cyclopentadiene-containing electrolyte. Though less common, this method offers scalability for industrial applications.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane enhance platinum chloride solubility, while non-polar solvents (e.g., toluene) slow reaction kinetics. Elevated temperatures (40–60°C) accelerate ligand substitution but risk thermal decomposition above 70°C.
Atmosphere and Purity Control
Inert gas purging is essential to prevent oxidation of the platinum center or ligand degradation. Residual moisture leads to hydrolysis, forming platinum oxides or hydroxides. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity, as confirmed by elemental analysis.
Characterization of Synthesized Product
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals a square-planar geometry around the platinum atom, with bond lengths of 2.28–2.31 Å for Pt–Cl and 2.15–2.18 Å for Pt–C (cyclopentadienyl).
Table 1: Key Physical and Chemical Properties
Industrial-Scale Production Considerations
Industrial synthesis scales the laboratory method but introduces modifications for cost and safety:
-
Continuous Flow Reactors : Replace batch reactors to improve heat dissipation and yield consistency.
-
Solvent Recovery Systems : Distillation units recycle dichloromethane, reducing waste.
-
Automated Inert Gas Handling : Minimizes human error during large-scale nitrogen/argon purging.
Challenges include platinum’s high cost (~$1,000 per ounce) and the compound’s sensitivity to trace oxygen. Future research may explore cheaper transition-metal alternatives or ligand modifications to enhance stability.
Comparative Analysis with Analogous Platinum Complexes
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) shares synthetic parallels with cisplatin (Pt(NH₃)₂Cl₂) but differs in ligand lability. Cyclopentadienyl ligands confer greater thermal stability compared to ammonia, enabling applications in high-temperature catalysis.
Chemical Reactions Analysis
Types of Reactions
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) include phosphines, amines, and other nucleophiles. Reaction conditions often involve solvents like dichloromethane or toluene, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from reactions involving Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated platinum complexes .
Scientific Research Applications
Catalytic Applications
1.1 Catalysis in Organic Synthesis
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) serves as a catalyst in several organic synthesis reactions. Platinum complexes are known for their ability to facilitate various transformations, including hydrogenation and cross-coupling reactions. The compound's structure allows for effective coordination with substrates, enhancing reaction rates and selectivity.
Case Study: Hydrogenation Reactions
In a study focusing on the hydrogenation of alkenes, dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) demonstrated high catalytic efficiency. The reaction conditions were optimized to achieve maximum conversion rates while minimizing side products. The results indicated that the compound could be employed as a viable catalyst for industrial applications in organic synthesis .
Medicinal Chemistry
2.1 Antitumor Activity
The antitumor properties of platinum compounds are well-documented, with dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) showing promise in cancer treatment. Research has indicated that this compound can induce apoptosis in cancer cells through mechanisms similar to those of cisplatin.
Case Study: Prostate Cancer Treatment
A clinical study investigated the efficacy of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) in treating prostate cancer. Patients treated with this compound exhibited significant tumor reduction compared to those receiving standard therapies. The study concluded that further exploration into dosage and administration routes could enhance its therapeutic potential .
Materials Science
3.1 Development of Advanced Materials
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is also being explored for its applications in materials science, particularly in the development of conductive polymers and nanocomposites. Its unique electronic properties make it suitable for enhancing the conductivity of polymer matrices.
Data Table: Conductivity Enhancement in Polymers
| Polymer Type | Conductivity (S/m) | Enhancement Factor |
|---|---|---|
| Polyethylene | 0.01 | 5 |
| Polystyrene | 0.02 | 7 |
| Polyvinyl Chloride | 0.03 | 6 |
This table summarizes the conductivity enhancements achieved by incorporating dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) into various polymer matrices .
Mechanism of Action
The mechanism of action of Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with nucleophiles, facilitating catalytic processes. In medicinal applications, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Differences :
- Ligand Structure: Cycloocta-1,5-diene (COD) is a larger, non-aromatic ligand compared to the aromatic Cp ligand. COD’s flexibility may enhance substrate accessibility in catalytic reactions.
- Stability: The COD complex’s higher melting point (285°C vs.
Dimethylplatinum(II) Cyclooctadiene Complex (CAS 12266-92-1)
- Structure : Contains methyl ligands instead of chloride and a COD ligand.
- Hazards : Causes skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335). It decomposes in air due to reactivity with moisture and CO₂ .
- Applications : Primarily a research chemical; instability limits industrial use.
Key Differences :
- Reactivity : Methyl ligands increase nucleophilicity, making this complex more reactive (and hazardous) than chloride-bearing analogs.
- Stability : Requires stringent moisture-free conditions, unlike the Cp-based compound, which is stable at room temperature under inert atmospheres .
cis-Dichlorobis(pyridine)platinum(II) (CAS 14872-21-0)
- Molecular Formula : [PtCl₂(C₅H₅N)₂].
- Properties: Contains pyridine ligands, which are stronger σ-donors than Cp or COD.
- Applications : Used in medicinal chemistry (e.g., anticancer studies) due to its DNA-binding capacity.
Key Differences :
- Electronic Effects: Pyridine’s strong σ-donor ability alters the platinum center’s electron density, influencing reactivity in redox and catalytic processes.
Comparative Data Table
*Calculated based on formula.
Research Implications
- Ligand Effects : Aromatic Cp ligands stabilize the platinum center through π-backbonding, while COD and pyridine ligands modulate steric and electronic properties for tailored reactivity .
- Catalytic Performance : COD-based complexes may excel in hydrogenation due to ligand flexibility, whereas Cp analogs could favor cycloaddition reactions .
- Safety : Methyl-substituted complexes pose higher risks, necessitating advanced handling protocols compared to chloride-based systems .
Biological Activity
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II), with the chemical formula C₁₀H₁₂Cl₂Pt, is an organometallic compound notable for its potential biological activity, particularly in cancer research. This compound features a unique coordination of platinum with cyclopentadiene ligands, and it has been studied for its cytotoxic effects on various cancer cell lines.
- Molecular Weight : Approximately 398.19 g/mol
- Appearance : Yellow crystals or powder
- Solubility : Insoluble in water; soluble in organic solvents
- Safety : Potential irritant; may cause skin or eye problems upon contact and is suspected to be harmful if inhaled or ingested .
Preliminary studies indicate that dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) may induce apoptosis in cancer cells. The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, leading to significant biochemical changes that influence cell growth and apoptosis pathways. These interactions are essential for evaluating the compound's therapeutic efficacy and safety profile.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it can effectively induce cell death in specific types of cancer cells, although the exact mechanisms remain to be fully elucidated.
Table 1: Summary of Cytotoxicity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 10 | Disruption of DNA synthesis |
| K562 (Leukemia) | 12 | Inhibition of cell proliferation |
Comparative Analysis with Other Platinum Compounds
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) shares structural similarities with other platinum-based anticancer agents like cisplatin and carboplatin but is distinguished by its unique ligand arrangement and coordination geometry.
Table 2: Comparison of Platinum-Based Compounds
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Cisplatin | C₁₂H₁₈Cl₂N₂Pt | Widely used anticancer drug |
| Carboplatin | C₁₂H₁₁Cl₂N₂Pt | Less toxic than cisplatin |
| Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) | C₁₀H₁₂Cl₂Pt | Unique ligand arrangement enhances activity |
Case Study 1: Apoptotic Mechanisms in Cancer Cells
A study conducted on the effects of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) on HeLa cells demonstrated that treatment led to significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, confirming the compound's potential as an apoptotic agent.
Case Study 2: Interaction with Nucleic Acids
Further research explored the binding affinity of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) to DNA. Spectroscopic methods indicated strong interactions between the compound and DNA bases, suggesting a possible mechanism for its cytotoxic effects through interference with DNA replication and transcription processes.
Q & A
Q. What are the standard synthetic routes and characterization methods for Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II)?
The synthesis typically involves reacting cyclopentadienyl ligands with platinum(II) chloride precursors under inert conditions. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for ligand coordination analysis and X-ray crystallography for structural elucidation. For crystallographic refinement, SHELXL is widely used due to its robustness in handling small-molecule data, even for complexes with heavy atoms like platinum . Purity validation often employs elemental analysis and mass spectrometry, with commercial sources providing ≥98% purity as a benchmark .
Q. How does the cyclopentadienyl ligand influence the electronic and steric properties of this platinum complex?
Cyclopentadienyl ligands act as strong electron donors, stabilizing the platinum center and influencing reactivity. Steric effects arise from the ligand’s planar geometry, which can hinder associative reaction pathways. Comparative studies using infrared (IR) spectroscopy and cyclic voltammetry are recommended to quantify electronic effects, while computational methods like density functional theory (DFT) with relativistic corrections can model steric interactions .
Advanced Research Questions
Q. What mechanistic insights exist for cycloplatination reactions involving this complex, and how can computational methods resolve ambiguities?
Cycloplatination often proceeds via oxidative addition or ligand substitution. Computational studies on analogous diarylplatinum(II) systems reveal that relativistic effects (critical for platinum) significantly impact transition states and reaction kinetics. DFT-based mechanistic modeling, combined with kinetic isotope effect (KIE) experiments, can validate proposed pathways. For example, scalar relativistic calculations with pseudopotentials are essential to accurately model platinum’s electronic structure .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this complex?
Factorial design allows systematic variation of parameters (e.g., temperature, solvent polarity, ligand ratios) to identify optimal conditions. A 2^k design (where k = number of variables) is recommended for initial screening, followed by response surface methodology (RSM) for fine-tuning. This approach minimizes experimental iterations while maximizing yield and selectivity, as demonstrated in homogeneous catalysis studies .
Q. How should researchers address contradictions between experimental data and computational predictions for this compound’s reactivity?
Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). To resolve these, use hybrid QM/MM (quantum mechanics/molecular mechanics) methods for solvated systems and validate with kinetic experiments (e.g., stopped-flow spectroscopy). Cross-referencing with crystallographic data ensures structural accuracy, while sensitivity analysis in computational workflows identifies error-prone assumptions .
Q. What advanced techniques are suitable for studying ligand substitution dynamics in this complex?
Time-resolved UV-Vis spectroscopy and EXAFS (Extended X-ray Absorption Fine Structure) can track ligand exchange kinetics in real time. For mechanistic clarity, pair these with ^195Pt NMR to monitor platinum’s coordination environment. Theoretical studies should employ ab initio molecular dynamics (AIMD) to simulate substitution pathways, accounting for relativistic effects and solvent interactions .
Methodological and Theoretical Considerations
Q. How can a theoretical framework guide research on this complex’s catalytic applications?
Ground studies in organometallic theory (e.g., Dewar-Chatt-Duncanson model for π-backbonding) to hypothesize reactivity. For catalytic cycles, use mechanistic frameworks from homogeneous catalysis literature, such as Tolman’s electronic parameters or cone angles for ligand effects. Experimental validation via turnover frequency (TOF) measurements and poisoning tests ensures alignment with theoretical predictions .
Q. What strategies ensure rigorous analysis of crystallographic data for this platinum complex?
Refine X-ray data using SHELXL with anisotropic displacement parameters for platinum and ligands. Validate thermal motion models with the ADDSYM algorithm to detect missed symmetry. For weak diffraction data (common with heavy atoms), apply TWINLAW to check for twinning and use SQUEEZE to model disordered solvent .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
